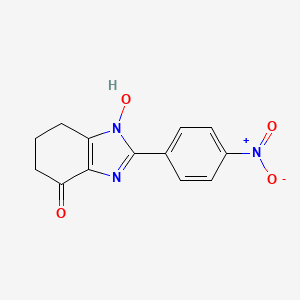
5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide, also known as CNF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. CNF is a furan derivative that possesses unique properties, making it an attractive candidate for various scientific studies. In
Applications De Recherche Scientifique
5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been extensively studied for its potential applications in biomedical research. One of the primary uses of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide is as a fluorescent probe for imaging biological systems. 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide possesses unique fluorescent properties that allow it to be used for imaging cellular structures and processes. Additionally, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to be an effective inhibitor of certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide involves the binding of the compound to specific target molecules. 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to bind to enzymes and proteins, inhibiting their activity. Additionally, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to interact with cellular membranes, altering their properties and functions. The exact mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide can inhibit the activity of certain enzymes, including proteases and kinases. Additionally, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have demonstrated that 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide can cross the blood-brain barrier, making it a potential candidate for neurological research.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide possesses several advantages and limitations for lab experiments. One of the primary advantages of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide is its unique fluorescent properties, making it a valuable tool for imaging biological systems. Additionally, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has been shown to be an effective inhibitor of certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide also possesses limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be considered when designing experiments involving 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide.
Orientations Futures
There are several future directions for research involving 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide. One potential direction is the development of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide and its effects on cellular processes. Further optimization of the synthesis method for 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide may also lead to increased yields and decreased costs, making it a more viable option for large-scale production.
Conclusion
In conclusion, 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide, or 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide, is a furan derivative that possesses unique properties that make it an attractive candidate for various scientific studies. 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide has potential applications in biomedical research, including as a fluorescent probe for imaging biological systems and as an inhibitor of certain enzymes. Further research is needed to fully understand the mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide involves the reaction of 2-chloro-4-nitrophenyl isocyanate with 2-furylmethylamine in the presence of a base. The reaction proceeds through an intermediate that is further cyclized to form the furan ring. The resulting product is then purified through column chromatography to obtain pure 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide. The synthesis method has been optimized to produce high yields of 5-(2-chloro-4-nitrophenyl)-N-(2-furylmethyl)-2-furamide, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-13-8-10(19(21)22)3-4-12(13)14-5-6-15(24-14)16(20)18-9-11-2-1-7-23-11/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZIOUVKBXKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)

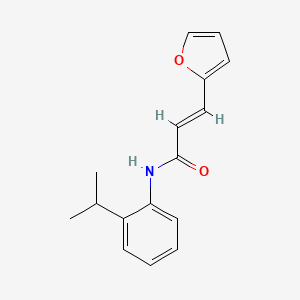
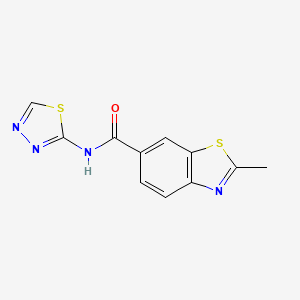
![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
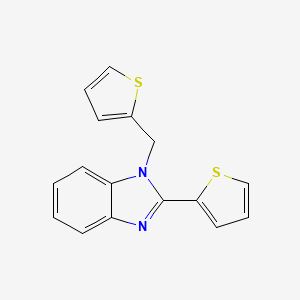
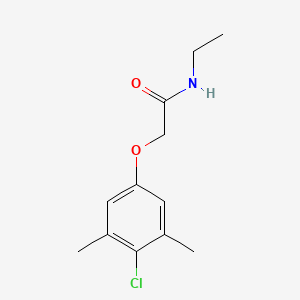
![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
